N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide
Overview
Description
“N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide” is a chemical compound with the molecular formula C12H16N2O2S . It is a specialized compound that is not widely discussed in the literature, hence detailed information about it might be limited .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H16N2O2S . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Environmental Applications
Decomposition of Methyl Tert-Butyl Ether (MTBE) : Studies demonstrate the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, a gasoline oxygenate, into simpler hydrocarbons like methane (CH4), ethylene (C2H4), and acetylene (C2H2). This method presents an alternative for addressing MTBE contamination in the environment (Hsieh et al., 2011).
Biodegradation and Fate of ETBE in Soil and Groundwater : The review summarizes knowledge on the biodegradation pathways of ethyl tert-butyl ether (ETBE), a related compound, highlighting the role of microorganisms in degrading ETBE under aerobic conditions, and outlining the challenges in understanding its anaerobic degradation pathways (Thornton et al., 2020).
Chemical Synthesis Applications
- Applications of tert-Butanesulfinamide : The review focuses on the use of tert-butanesulfinamide in the asymmetric synthesis of N-heterocycles via sulfinimines, highlighting its role as a chiral auxiliary in producing piperidines, pyrrolidines, azetidines, and their derivatives, which are important in pharmaceuticals and natural products (Philip et al., 2020).
Properties
IUPAC Name |
N-tert-butyl-1-(2-cyanophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)14-17(15,16)9-11-7-5-4-6-10(11)8-13/h4-7,14H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVRHGFYMUXCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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